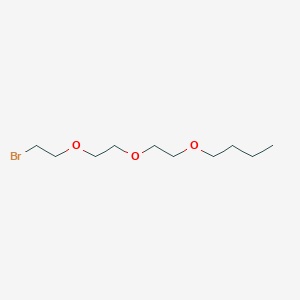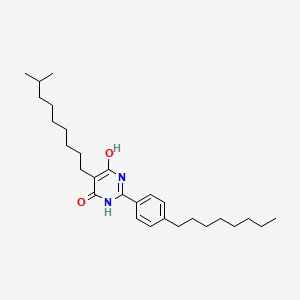
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a pyrimidinone core substituted with hydroxy, methylnonyl, and octylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using octylbenzene and an appropriate catalyst such as aluminum chloride.
Attachment of the Methylnonyl Group: The methylnonyl group can be attached through a Grignard reaction, where a methylnonyl magnesium bromide reagent reacts with the pyrimidinone core.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methylnonyl, and octylphenyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-5-(8-methylnonyl)-2-phenylpyrimidin-4(1H)-one: Lacks the octyl group, which may affect its chemical and biological properties.
6-Hydroxy-5-(8-methylnonyl)-2-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of an octyl group, leading to differences in hydrophobicity and reactivity.
6-Hydroxy-5-(8-methylnonyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: Contains a chloro group, which can influence its electronic properties and reactivity.
Uniqueness
The unique combination of hydroxy, methylnonyl, and octylphenyl groups in 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one imparts distinct chemical and physical properties. These properties can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
144314-75-0 |
|---|---|
Formule moléculaire |
C28H44N2O2 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
4-hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C28H44N2O2/c1-4-5-6-7-10-13-16-23-18-20-24(21-19-23)26-29-27(31)25(28(32)30-26)17-14-11-8-9-12-15-22(2)3/h18-22H,4-17H2,1-3H3,(H2,29,30,31,32) |
Clé InChI |
ZPOKFUFUJMYYHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCCCCCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


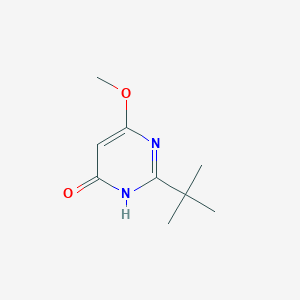
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
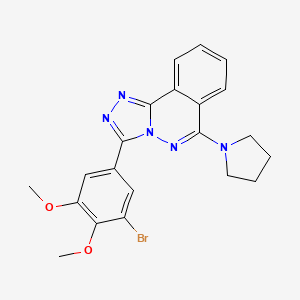
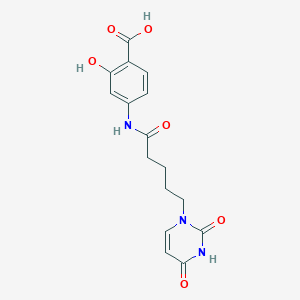
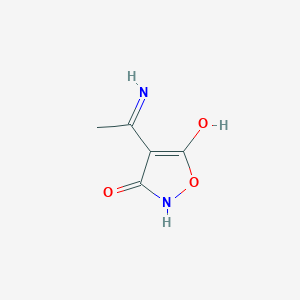
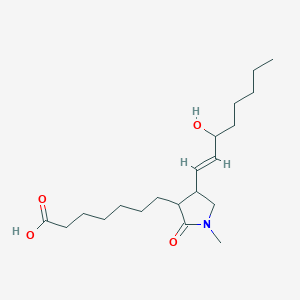
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)
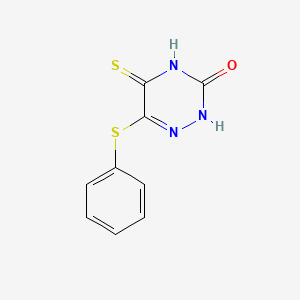
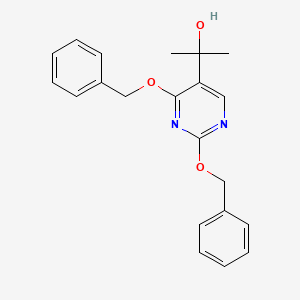
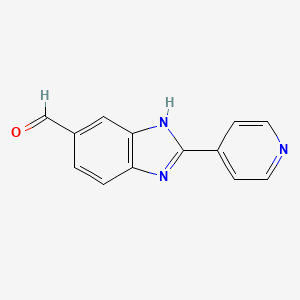
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)
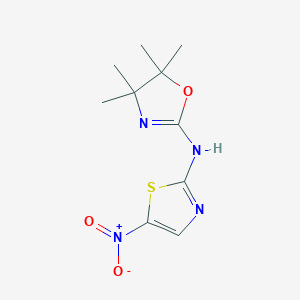
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
